1-acetyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Description
1-acetyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound that contains a thiazole ring and a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Properties
IUPAC Name |
1-acetyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-8(15)14-5-2-9(3-6-14)10(16)13-11-12-4-7-17-11/h4,7,9H,2-3,5-6H2,1H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGLEQODCDIFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-acetyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Coupling of Thiazole and Piperidine Rings: The final step involves coupling the thiazole and piperidine rings through an amide bond formation, typically using reagents like acetic anhydride and a base such as triethylamine.
Chemical Reactions Analysis
1-acetyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.
Scientific Research Applications
1-acetyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antimicrobial, antifungal, and anticancer activities.
Biological Research: The compound is studied for its neuroprotective and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of various agrochemicals, dyes, and biocides.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-acetyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is compared with other similar compounds such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
These compounds share the thiazole ring structure but differ in their specific biological activities and applications.
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